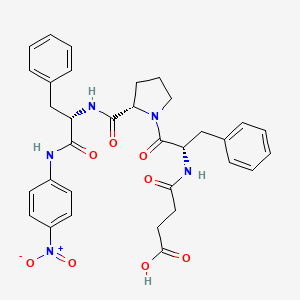

Suc-Phe-Pro-Phe-Pna

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Suc-Phe-Pro-Phe-Pna involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically includes the following steps:

Coupling Reactions: The amino acids are sequentially coupled to a solid support resin using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt).

Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions: Suc-Phe-Pro-Phe-Pna primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, a yellow chromophore that can be measured spectrophotometrically .

Common Reagents and Conditions:

Enzymes: Chymotrypsin, elastase, cathepsin G, and other proteases.

Buffers: Tris-HCl buffer (pH 8.0), phosphate-buffered saline (PBS), and HEPES buffer.

Conditions: Reactions are typically carried out at 25-37°C, depending on the enzyme used

Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified by measuring absorbance at 410 nm .

Wissenschaftliche Forschungsanwendungen

Enzyme Activity Assays

Suc-Phe-Pro-Phe-pNA serves as a substrate in enzyme activity assays, particularly for proteolytic enzymes. Its structure allows researchers to measure enzyme kinetics and mechanisms effectively.

- Case Study : In a study assessing chymotrypsin activity, this compound was employed to evaluate the enzyme's kinetic parameters, showing a clear correlation between substrate concentration and reaction rate.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min) |

|---|---|---|---|

| Chymotrypsin | This compound | 0.060 | 10.5 |

| Cathepsin G | This compound | 1.7 | 5.0 |

Drug Development

The compound plays a crucial role in the pharmaceutical industry for developing peptide-based drugs. Its ability to interact with specific biological pathways makes it an essential tool in targeting diseases.

- Example : Researchers have explored this compound in the development of inhibitors against peptidyl-prolyl isomerase (Pin1), which is implicated in cancer progression. The compound's effectiveness in inhibiting Pin1 activity was demonstrated through various assays, highlighting its potential as a therapeutic agent.

Biochemical Research

In biochemical studies, this compound is used to investigate protein interactions and modifications. This research aids in understanding cellular processes and disease mechanisms.

- Application : The compound has been utilized to study the effects of post-translational modifications on protein stability and function, providing insights into disease-related pathways.

Diagnostic Applications

This compound can be incorporated into diagnostic assays to detect enzyme deficiencies or abnormalities.

- Clinical Relevance : It has been used in assays to identify specific protease activities related to diseases such as pancreatitis and certain cancers, enabling early diagnosis and treatment strategies.

Research on Cancer Therapeutics

The compound is being explored for its potential in developing targeted cancer therapies by leveraging its ability to interact with specific tumor markers.

- Research Findings : Studies have shown that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways associated with tumor growth.

Wirkmechanismus

Mechanism: Suc-Phe-Pro-Phe-Pna acts as a substrate for proteases. Upon binding to the active site of the enzyme, the peptide bond between phenylalanine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction is monitored by measuring the increase in absorbance at 410 nm .

Molecular Targets and Pathways: The primary molecular targets of this compound are serine proteases, such as chymotrypsin and elastase. These enzymes catalyze the hydrolysis of the peptide bond, leading to the release of p-nitroaniline .

Vergleich Mit ähnlichen Verbindungen

Suc-Ala-Ala-Pro-Phe-pNA: A substrate for elastase and chymotrypsin, similar in structure but with alanine residues instead of phenylalanine.

Suc-Ala-Glu-Pro-Phe-pNA: A substrate for peptidyl-prolyl cis-trans isomerase, differing by the presence of glutamic acid.

Uniqueness: Suc-Phe-Pro-Phe-Pna is unique due to its specific sequence of phenylalanine and proline, which makes it a preferred substrate for certain proteases. Its ability to release a chromogenic product upon hydrolysis allows for easy quantification of enzyme activity .

Biologische Aktivität

Suc-Phe-Pro-Phe-pNA (N-succinyl-phenylalanine-proline-phenylalanine-p-nitroanilide) is a synthetic peptide substrate widely used in biochemical assays to study proteolytic enzymes. Its structure allows it to serve as a substrate for various serine proteases, making it valuable in understanding enzyme kinetics and inhibition mechanisms.

- Molecular Formula : C₃₆H₄₀N₆O₉

- Molecular Weight : 700.74 g/mol

- CAS Number : 128802-73-3

This compound functions primarily as a substrate for enzymes such as chymotrypsin, neutrophil elastase, and trypsin. The cleavage of the peptide bond between phenylalanine and p-nitroanilide releases p-nitroaniline, which can be quantitatively measured, providing insight into the enzyme's activity.

Enzyme Substrates

This compound has been utilized in various assays to evaluate the activity of different proteases:

- Chymotrypsin : Acts on the substrate to produce measurable products, allowing for kinetic studies.

- Neutrophil Elastase : Used to assess the role of this enzyme in inflammatory processes.

- Cathepsin G : Employed in assays to study its activity in human leukocytes.

Kinetic Studies

The kinetic parameters of this compound have been characterized in several studies:

These values indicate the enzyme's affinity for the substrate and its maximum catalytic efficiency.

Study on Chymotrypsin Activity

In a controlled experiment, this compound was used to determine chymotrypsin activity in pancreatic extracts. The study found that chymotrypsin exhibited a significant increase in activity when incubated with this substrate, confirming its effectiveness as a chymotrypsin substrate .

Inhibition Studies

Inhibition assays demonstrated that certain compounds could effectively inhibit the hydrolysis of this compound by chymotrypsin. For instance, specific cyclic peptides were found to reduce enzymatic activity by up to 70%, indicating potential therapeutic applications in modulating protease activity .

Eigenschaften

IUPAC Name |

4-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N5O8/c39-29(17-18-30(40)41)35-27(21-23-10-5-2-6-11-23)33(44)37-19-7-12-28(37)32(43)36-26(20-22-8-3-1-4-9-22)31(42)34-24-13-15-25(16-14-24)38(45)46/h1-6,8-11,13-16,26-28H,7,12,17-21H2,(H,34,42)(H,35,39)(H,36,43)(H,40,41)/t26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXQJAQQADKISV-KCHLEUMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75651-68-2 | |

| Record name | 75651-68-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.